

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine**, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine** (CAS RN: 936841-73-5). It is important to note that some of the available data are predicted values. For comparative purposes, data for the isomeric 2-Fluoro-5-(trifluoromethyl)pyridine are also included where available.

Property	5-Fluoro-2-(trifluoromethyl)pyridine	2-Fluoro-5-(trifluoromethyl)pyridine
Molecular Formula	C ₆ H ₃ F ₄ N[1]	C ₆ H ₃ F ₄ N
Molecular Weight	165.09 g/mol [1][2]	165.09 g/mol
Appearance	Colorless to light yellow liquid[3]	Colorless to almost colorless clear liquid[4][5]
Boiling Point	101.0 ± 35.0 °C (Predicted)[3]	118-122 °C[4][5] or 120 °C[6]
Density	1.371 ± 0.06 g/cm ³ (Predicted) [3]	1.368 g/mL at 25 °C
pKa	-1.87 ± 0.22 (Predicted)[3]	-2.86 ± 0.10 (Predicted)[4][5]
Refractive Index	Not available	n ₂₀ /D 1.401 or 1.4020[4][5]
Flash Point	Not available	32.2 °C (closed cup) or 35°C (95°F)[4][5]
Storage Temperature	2-8°C under inert gas[3]	2-8°C under inert gas[4][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Fluoro-2-(trifluoromethyl)pyridine** are outlined below. These represent general methodologies that are widely applicable in chemical research.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

- Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The compound is placed in the round-bottom flask with a few boiling chips.

- The apparatus is assembled for distillation.
- The flask is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

A pycnometer is used for the precise determination of density.

- Apparatus: A pycnometer of a known volume, a balance.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.
 - The temperature of the liquid is recorded.
 - The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

- Potentiometric Titration:
 - A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
 - A standardized solution of a strong acid or base is added in small increments.
 - The pH is measured after each addition using a calibrated pH meter.

- A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
- ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms in the trifluoromethyl group can be sensitive to the protonation state of the pyridine nitrogen. By monitoring the change in the ¹⁹F NMR chemical shift as a function of pH, the pKa can be determined.[7][8]

Characterization by Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the structure of the molecule.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight.[11][12] The compound is injected into a gas chromatograph, where it is vaporized and separated on a column. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

Synthesis and Analysis Workflow

The synthesis of fluorinated pyridines often involves multi-step processes.[13][14][15] A general workflow for the synthesis and subsequent analysis of **5-Fluoro-2-(trifluoromethyl)pyridine** is depicted below.



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Caption: A generalized workflow for the synthesis and characterization of **5-Fluoro-2-(trifluoromethyl)pyridine**.

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